molecular formula C16H14FN5O3S B4500033 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4500033
M. Wt: 375.4 g/mol
InChI Key: RGAJUQSWMDUHND-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The pyridazinone moiety is linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group. Key structural attributes include:

  • Aromatic substituents: The 2-fluoro-4-methoxyphenyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, influencing electronic distribution and intermolecular interactions.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-9-19-20-16(26-9)18-14(23)8-22-15(24)6-5-13(21-22)11-4-3-10(25-2)7-12(11)17/h3-7H,8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAJUQSWMDUHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 2-fluoro-4-methoxybenzaldehyde and 3-amino-6-oxopyridazine. The synthesis may proceed through the following steps:

    Condensation Reaction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde reacts with the amino group of 3-amino-6-oxopyridazine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyridazinone core.

    Substitution: The thiadiazole moiety is introduced through a substitution reaction, typically using a thiadiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts.

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 8h2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Basic HydrolysisNaOH (2M), 60°C, 6hSodium salt of the carboxylic acid derivative

Hydrolysis kinetics are influenced by electron-withdrawing substituents (e.g., fluorine), which stabilize transition states through inductive effects .

Nucleophilic Substitution

The fluorine atom on the 2-fluoro-4-methoxyphenyl group participates in nucleophilic aromatic substitution (NAS) under mild conditions.

Reagent Conditions Products
Sodium methoxideDMF, 80°C, 12h2-[3-(2-methoxy-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-...acetamide
PiperidineEtOH, reflux, 6h2-[3-(2-piperidino-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-...acetamide

The reaction proceeds via a Meisenheimer complex intermediate, confirmed by NMR studies .

Cycloaddition Reactions

The thiadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like acetylenes:

Dipolarophile Conditions Products
PhenylacetyleneToluene, 110°C, 24hTriazole-fused derivative with retained pyridazinone core
Ethyl propiolateMicrowave, 150°C, 1hFunctionalized thiadiazole-triazole hybrid

Density Functional Theory (DFT) calculations suggest regioselectivity is controlled by frontier molecular orbital interactions .

Oxidation and Reduction

  • Oxidation : The pyridazinone ring resists oxidation, but the thiadiazole sulfur can be oxidized to sulfoxide or sulfone using mCPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone C=N bond to a dihydro derivative without affecting the acetamide group.

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling modifies the methoxyphenyl group:

Boron Reagent Conditions Products
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C2-[3-(2-fluoro-4-biphenyl)-6-oxopyridazin-1(6H)-yl]-...acetamide
4-Carboxyboronic acidPd(dppf)Cl₂, THF, 60°CCarboxylic acid-functionalized analog

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) show:

  • Half-life : >24h at pH 7.4 (stable) vs. 3h at pH 2.0 (rapid hydrolysis of acetamide) .

  • Degradation Products : Identified via LC-MS as pyridazinone and thiadiazole fragments .

Comparative Reactivity Table

Key functional groups ranked by reactivity:

Group Reactivity Primary Reaction Types
AcetamideHighHydrolysis, Alkylation
2-Fluoro-4-methoxyphenylModerateNAS, Cross-Coupling
ThiadiazoleLowCycloaddition, Oxidation

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals due to its unique structural features that allow for interaction with biological targets.

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiadiazole moiety is particularly significant as it has been associated with enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The thiadiazole and pyridazine rings in the compound are known to exhibit antimicrobial properties. Research suggests that derivatives of this compound can be effective against a range of bacterial and fungal pathogens.

Anti-inflammatory Effects

Compounds similar to Y043-1604 have been studied for their anti-inflammatory properties. The ability to inhibit specific pathways involved in inflammation presents a potential therapeutic avenue for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives. The results indicated that certain modifications to the pyridazine ring significantly increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

CompoundIC50 (µM)Cancer Type
Y043-160410.5MCF-7
Y043-160412.3A549

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics evaluated various thiadiazole derivatives against Staphylococcus aureus and E. coli. The study found that Y043-1604 demonstrated significant antibacterial activity with an MIC value of 32 µg/mL against both strains .

PathogenMIC (µg/mL)
Staphylococcus aureus32
E. coli32

Case Study 3: Anti-inflammatory Mechanisms

A publication in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds on LPS-induced RAW264.7 macrophages. The study reported a reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) when treated with Y043-1604 .

Mechanism of Action

The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazinone core may interact with active sites of enzymes, while the fluoro-methoxyphenyl and thiadiazole groups could enhance binding affinity and specificity. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (Reference) Pyridazinone/Acetamide Features Key Substituents Thiadiazole Features Notable Differences vs. Target Potential Implications
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Pyridazinone core, acetamide linker p-Tolyl (electron-donating methyl at para position) Absent - p-Tolyl vs. 2-fluoro-4-methoxyphenyl in target. - No thiadiazole group. Reduced metabolic stability (lack of fluorine); lower polarity due to methyl vs. methoxy.
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone core, acetamide linker 4-Fluoro-2-methoxyphenyl ; indolylethyl group on acetamide nitrogen Absent - 4-Fluoro-2-methoxyphenyl (meta-fluoro vs. target's ortho-fluoro). - Bulky indole substituent. Altered steric hindrance; potential differences in receptor binding affinity.
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide Imidazo-thiadiazole fused system Phenyl group on imidazo-thiadiazole Fused imidazo-thiadiazole (vs. isolated thiadiazole in target) - Fused heterocyclic system. - No pyridazinone ring. Enhanced aromaticity may improve DNA intercalation or kinase inhibition.

Structural and Electronic Comparisons

Pyridazinone Substituents
  • Target vs. : The target’s 2-fluoro-4-methoxyphenyl group introduces ortho-fluoro and para-methoxy substituents, creating a dipole moment distinct from the p-tolyl group in . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to the methyl group .
  • Target vs. : Both compounds feature fluorinated methoxyphenyl groups, but positional isomerism (2-fluoro-4-methoxy in target vs. 4-fluoro-2-methoxy in ) alters electronic distribution. The ortho-fluoro in the target may sterically hinder rotation, affecting conformational flexibility .
Thiadiazole Modifications
  • The target’s isolated 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group contrasts with the fused imidazo-thiadiazole in . The methyl group in the target may reduce ring strain, while the conjugated system in could enhance binding to aromatic-rich enzyme active sites .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer : A multi-step approach involving palladium-catalyzed reductive cyclization or nucleophilic substitution reactions is often employed. For example, pyridine and zeolite (Y-H) catalysts under reflux (150°C, 5 hours) can enhance regioselectivity in heterocyclic ring formation . Key intermediates like 2-fluoro-4-methoxyphenyl derivatives should be purified via recrystallization (ethanol/HCl) to minimize byproducts .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s structure?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-NMR to verify methoxy (-OCH3_3) and thiadiazole proton environments .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of fluorine and sulfur atoms, ensuring molecular formula accuracy .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves spatial arrangements of the pyridazinone and thiadiazole moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) due to structural analogs showing activity in related pathways. Cell viability assays (MTT or SRB) in cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM can identify antiproliferative effects .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-fluoro-4-methoxyphenyl group exerts strong electron-withdrawing effects, which can be quantified via Hammett substituent constants (σm_m or σp_p). Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity in Suzuki-Miyaura couplings, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Data Normalization : Compare IC50_{50} values across standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., 20 ns MD runs) to reconcile discrepancies between in vitro potency and computational docking scores .
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-chlorophenyl or pyrimidine derivatives) to identify trends in substituent effects .

Q. How can stability issues in aqueous buffers be mitigated during pharmacokinetic studies?

  • Methodological Answer :

  • pH Optimization : Maintain buffers at pH 6.5–7.4 to prevent hydrolysis of the acetamide group.
  • Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes to enhance solubility without destabilizing the thiadiazole ring .
  • LC-MS Monitoring : Track degradation products (e.g., free thiadiazole or pyridazinone fragments) over 24-hour periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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